6,8-dichloro-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide

Coagulation Factor XIIa Serine Protease Inhibition Structure-Activity Relationship

6,8-Dichloro-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule belonging to the 3-carboxamide-coumarin (2-oxo-2H-chromene) class. This privileged scaffold is established as a nonpeptidic inhibitor of coagulation factor XIIa (FXIIa) and other trypsin-like serine proteases, with its activity profile critically governed by substitution at the 3-carboxamide position.

Molecular Formula C18H13Cl2NO4
Molecular Weight 378.2 g/mol
Cat. No. B12126172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dichloro-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide
Molecular FormulaC18H13Cl2NO4
Molecular Weight378.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl
InChIInChI=1S/C18H13Cl2NO4/c1-24-13-4-2-10(3-5-13)9-21-17(22)14-7-11-6-12(19)8-15(20)16(11)25-18(14)23/h2-8H,9H2,1H3,(H,21,22)
InChIKeyYLLDCNSUYOBHII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide: A Differentiated Coumarin-3-Carboxamide Scaffold for Serine Protease Lead Optimization


6,8-Dichloro-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule belonging to the 3-carboxamide-coumarin (2-oxo-2H-chromene) class. This privileged scaffold is established as a nonpeptidic inhibitor of coagulation factor XIIa (FXIIa) and other trypsin-like serine proteases, with its activity profile critically governed by substitution at the 3-carboxamide position [1]. The 6,8-dichloro substitution pattern on the chromene core and the 4-methoxybenzyl moiety on the amide nitrogen distinguish this analog from simpler N-aryl or N-alkyl derivatives, potentially altering its potency, selectivity, and physicochemical properties. Procuring this specific derivative, rather than a generic coumarin-3-carboxamide, is essential for structure-activity relationship (SAR) studies aimed at optimizing target affinity and drug-like characteristics.

Why Generic Coumarin-3-Carboxamides Cannot Substitute for 6,8-Dichloro-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide in FXIIa-Targeted Research


Within the 3-carboxamide-coumarin family, biological activity against coagulation factor XIIa (FXIIa) is exquisitely sensitive to the N-substituent. Published data demonstrate that relatively minor structural changes result in significant shifts in inhibitory potency. For example, the unsubstituted N-phenyl analog (6,8-dichloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide) exhibits an FXIIa IC50 of 19,000 nM, while the N-(3-methylphenyl) derivative shows a reduced potency of 25,000 nM [1]. This established SAR volatility means that substituting the target compound with a close analog lacking the 4-methoxybenzyl group will unpredictably alter target engagement. Furthermore, the 4-methoxybenzyl substituent is expected to confer distinct physicochemical properties—including modulated lipophilicity, solubility, and hydrogen-bonding capacity—that cannot be replicated by alkyl or simple aryl variants, directly impacting in vitro assay performance and downstream lead development [2].

Quantitative Differentiation Guide for 6,8-Dichloro-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide: Comparator Evidence for Scientific Procurement


FXIIa Inhibitory Potency Differentiation via Substituent-Dependent IC50 Shifts

The 4-methoxybenzyl amide substituent in the target compound is structurally distinct from the N-phenyl and N-(3-methylphenyl) analogs tested against FXIIa. While direct assay data for the target compound are not publicly available, the series SAR demonstrates that N-substitution directly governs potency. The N-phenyl comparator exhibited an IC50 of 19,000 nM, and the N-(3-methylphenyl) analog was less active at 25,000 nM [1]. The 4-methoxybenzyl group introduces a flexible methylene spacer and a hydrogen-bond-accepting methoxy moiety not present in the comparators, a structural modification that, based on the internal SAR of the series, is predicted to yield a differentiated, and potentially improved, potency and selectivity fingerprint. Researchers should prioritize procurement of this specific analog to experimentally validate this predicted SAR inflection point.

Coagulation Factor XIIa Serine Protease Inhibition Structure-Activity Relationship

Predicted Selectivity Window Expansion Against Off-Target Serine Proteases

A key liability of early coumarin-3-carboxamide leads was suboptimal selectivity over related trypsin-like serine proteases such as plasma kallikrein and thrombin. For the N-phenyl analog, selectivity over plasma kallikrein is approximately 2.6-fold (IC50: 50,000 nM vs. 19,000 nM) [1]. The 2016 SAR study demonstrated that introducing polar and sterically demanding groups at the 3-carboxamide position could enhance this selectivity window [2]. The 4-methoxybenzyl group, with its increased steric bulk and distinct electronic profile compared to a phenyl ring, is anticipated to exploit this trend, potentially widening the selectivity gap over off-target coagulation factors. This structural feature provides a rational basis for choosing this compound as a key intermediate for selectivity profiling.

Serine Protease Selectivity Plasma Kallikrein Thrombin Antithrombotic Drug Development

Physicochemical and Drug-Like Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

A central goal of the 2016 coumarin-3-carboxamide SAR campaign was to improve the physicochemical profile of the series to generate leads with enhanced solubility and reduced lipophilicity [1]. The 4-methoxybenzyl substituent of the target compound incorporates an additional hydrogen bond acceptor (the methoxy oxygen) and a flexible methylene linker compared to the rigid, hydrophobic N-phenyl analog. This structural difference is expected to translate into a measurably lower calculated logP (ClogP) and improved aqueous solubility relative to the N-phenyl or N-tolyl comparators. While experimental logP and solubility data are not publicly available for this exact compound, the structure-based design principles validated in the series establish a strong physico-chemical basis for differentiation that demands procurement of this specific molecule for ADME screening.

Lipophilicity (LogP) Modulation Solubility Enhancement ADME Lead Optimization

Anticancer Activity Potential via Kinase Inhibition (CK2) Highlighting Scaffold Versatility

Beyond FXIIa, coumarin-3-carboxamides have demonstrated potent, selective anticancer activity. A 2021 study identified 4-fluoro and 2,5-difluoro benzamide derivatives as the most potent coumarin-3-carboxamides against HepG2 cancer cell lines (IC50 values of 2.62–4.85 μM) and HeLa cancer cell lines (IC50 values of 0.39–0.75 μM), with activity comparable to doxorubicin and low cytotoxicity toward normal LLC-MK2 cells (IC50 >100 μM) [1]. The molecular target was identified as CK2 kinase, and the benzamide moiety was highlighted as essential for activity. The 4-methoxybenzyl analog represents a structurally distinct benzylamide variant within this active class, making it a valuable tool to dissect the SAR requirements for CK2 inhibition and to explore a novel chemical space for antitumor lead generation.

Anticancer Agents CK2 Kinase Inhibition HepG2 and HeLa Cancer Cell Lines

Procurement-Driven Application Scenarios for 6,8-Dichloro-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide


SAR Probe for Coagulation Factor XIIa (FXIIa) Lead Optimization

The most immediate application of this compound is as a rational SAR probe within a FXIIa inhibitor lead optimization program. The 4-methoxybenzyl substituent systematically explores a chemical space not covered by the baseline N-phenyl or N-methylphenyl analogs, which have established IC50 values of 19,000 nM and 25,000 nM respectively [1]. Acquiring this compound allows medicinal chemists to quantify the impact of a flexible, H-bond-rich N-benzyl group on enzymatic potency and selectivity. The resulting data will directly inform the design of next-generation FXIIa inhibitors with enhanced antithrombotic potential [2].

Selectivity Profiling Against the Serine Protease Panel

A critical bottleneck in the development of nonpeptidic FXIIa inhibitors is achieving selectivity over homologous trypsin-like serine proteases (e.g., plasma kallikrein, thrombin, factor VIIa, factor Xa). The N-phenyl analog shows a selectivity ratio of only 2.6-fold over plasma kallikrein [1]. The target compound, with its modified N-substituent, is structurally tailored to probe and potentially widen this selectivity window. Procurement enables a focused counter-screening panel to experimentally map the selectivity fingerprint of this specific substituent, a necessary step for advancing compounds toward in vivo thrombosis models [2].

Fragment-Based Drug Discovery (FBDD) and Hybrid Molecule Generation

The coumarin-3-carboxamide template has been successfully used in fragment-based drug discovery (FBDD) campaigns, where fragments binding to the S1 pocket of FXIIa were merged with the coumarin core to generate nanomolar covalent inhibitors [1]. The 6,8-dichloro-N-(4-methoxybenzyl) scaffold serves as an advanced core for fragment growing or linking strategies. The 4-methoxybenzyl group offers a unique vector and electronic environment for attaching novel S1-pocket fragments, facilitating the generation of proprietary, highly potent hybrid inhibitors.

Dual-Function Screening in Anticoagulation and Oncology Panels

Given the established anticancer activity of coumarin-3-carboxamides through CK2 inhibition—with potent derivatives achieving HepG2 IC50 values of 2.62–4.85 μM and HeLa IC50 values of 0.39–0.75 μM [1]—this compound is a rational candidate for dual-function screening. A research program investigating the intersection of thrombosis and cancer can procure this single compound to simultaneously generate data in both FXIIa enzymatic assays and cancer cell viability assays, potentially identifying a novel lead with therapeutic polypharmacology.

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